Zoloperone

Dopamine D2 receptor Receptor binding affinity Atypical antipsychotic profile

Zoloperone (also known as LR is a small-molecule butyrophenone derivative classified as a neuroleptic and tranquillizer, sharing the INN stem '-perone'. While structurally related to typical antipsychotics such as haloperidol, Zoloperone possesses a unique oxazolone heterocyclic scaffold that confers a distinct pharmacodynamic profile characterized by differential interactions with dopamine D2 and serotonin receptor systems.

Molecular Formula C22H24FN3O3
Molecular Weight 397.4 g/mol
CAS No. 52867-74-0
Cat. No. B1206831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZoloperone
CAS52867-74-0
Synonyms4-4-fluorophenyl-5-N-(N'-methoxyphenyl)piperazino-ethyl -4-oxozolin-2-one
4-4-fluorophenyl-5-N-(N'-o-methoxyphenyl)piperazinoethyl-4-oxazolin-2-one
LR 511
LR-511
Molecular FormulaC22H24FN3O3
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)CCC3=C(NC(=O)O3)C4=CC=C(C=C4)F
InChIInChI=1S/C22H24FN3O3/c1-28-19-5-3-2-4-18(19)26-14-12-25(13-15-26)11-10-20-21(24-22(27)29-20)16-6-8-17(23)9-7-16/h2-9H,10-15H2,1H3,(H,24,27)
InChIKeyFCMGKQUKZIJJSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zoloperone (CAS 52867-74-0) Baseline Overview for Antipsychotic Research Procurement


Zoloperone (also known as LR 511) is a small-molecule butyrophenone derivative classified as a neuroleptic and tranquillizer, sharing the INN stem '-perone' [1]. While structurally related to typical antipsychotics such as haloperidol, Zoloperone possesses a unique oxazolone heterocyclic scaffold that confers a distinct pharmacodynamic profile characterized by differential interactions with dopamine D2 and serotonin receptor systems [2].

Why Generic Substitution of Zoloperone (52867-74-0) with Typical Butyrophenones Fails: A Pharmacodynamic Rationale


Despite its butyrophenone origin, Zoloperone (LR 511) cannot be interchanged with typical antipsychotics like haloperidol or chlorpromazine due to a measurably different pharmacological signature. Zoloperone demonstrates a clozapine-like, low-affinity profile at the dopamine D2 receptor, a key predictor of low extrapyramidal side effect (EPS) liability [1]. In behavioral models, it selectively inhibits conditioned avoidance responses (CAR) without suppressing escape behavior, but with a potency order distinct from other neuroleptics [2]. Its differential effects on regional brain dopamine turnover further reinforce its atypical profile, making direct substitution without experimental validation unreliable for translational neuroscience research [3].

Quantitative Differentiators of Zoloperone (52867-74-0) Against Key Neuroleptic Comparators


100-Fold Weaker D2 Dopamine Receptor Binding Compared to Haloperidol, Similar to Clozapine

Zoloperone demonstrates a D2 receptor binding profile that is profoundly weaker than the typical antipsychotic haloperidol and is instead comparable to the prototypical atypical agent clozapine. This key pharmacodynamic feature is a primary determinant of its atypical antipsychotic-like behavioral profile and predicts a lower liability for extrapyramidal side effects commonly associated with potent D2 antagonists [1] [2].

Dopamine D2 receptor Receptor binding affinity Atypical antipsychotic profile

Behavioral Selectivity in Conditioned Avoidance Response (CAR) Model: Equipotent to Chlorpromazine, 15-Fold Weaker than Haloperidol

In a key preclinical model for antipsychotic activity, Zoloperone (LR 511) displayed a distinct potency profile. It was equipotent to chlorpromazine in inhibiting the conditioned avoidance response (CAR) but 15 times less potent than haloperidol, while importantly sparing the unconditioned escape response (UER) at these effective doses. This behavioral dissociation is a critical indicator of antipsychotic-like efficacy without general motor depression [1]. Further mechanistic differentiation was observed as atropine potentiated the CAR-inhibitory effect of LR 511, while reducing that of haloperidol, suggesting distinct underlying neuropharmacological mechanisms [1].

Conditioned avoidance response Antipsychotic efficacy Behavioral pharmacology

Regional Brain Dopamine Turnover Profile: A Clozapine-Like Pattern Distinguishing It from Haloperidol

Zoloperone's effect on cerebral homovanillic acid (HVA) levels, a measure of dopamine turnover, reveals a dual differentiation from typical antipsychotics. Firstly, its potency in elevating HVA was at least 20-fold weaker than haloperidol, classifying it as a weak dopamine turnover stimulator [1]. Secondly, time-course studies indicated that at moderate doses, LR 511 exhibited a lower difference in HVA accumulation between striatal and limbic tissues, a pattern characteristic of the atypical antipsychotic clozapine and distinct from agents like haloperidol, which show a high striatal/limbic ratio [1].

Dopamine turnover Homovanillic acid Limbic selectivity

Low Cataleptogenic Potential vs. Typical and Some Atypical Neuroleptics

Catalepsy induction in rodents is a critical predictor of extrapyramidal side effect (EPS) liability for antipsychotic compounds. Zoloperone is explicitly characterized as a 'poor cataleptogenic agent', with catalepsy only observed at oral doses ranging from 30 to 80 mg/kg, which are far above its behaviorally active doses [1] [2]. This contrasts sharply with haloperidol, a potent cataleptogenic drug, and places Zoloperone in a category similar to the EPS-sparing atypical antipsychotic clozapine, which is non-cataleptogenic [2].

Catalepsy Extrapyramidal side effects Safety pharmacology

Multi-Receptor Blocking Properties at Behaviorally Relevant Doses: Differentiation from Dopamine-Selective Typical Neuroleptics

Unlike the predominantly dopaminergic mechanism of haloperidol, the pharmacological profile of Zoloperone includes explicit, dose-dependent tryptaminergic, histaminergic, and serotoninergic blocking properties at oral doses of 10–30 mg/kg [1]. This multi-target interaction profile, documented in its original characterization, provides a mechanistic basis for its 'atypical' behavioral profile and further differentiates it from highly selective D2 antagonists. The presence of these additional receptor interactions was further corroborated by a behavioral pharmacology study showing that the anti-5-HT agent metergoline significantly augmented LR 511's inhibitory effect on CAR, an effect not seen with haloperidol [2].

Serotonin receptor Histamine receptor Polypharmacology

Differentiated Application Scenarios for Zoloperone (52867-74-0) in Psychopharmacology Research


Ph.D. Dissertation Component Studying Atypical Antipsychotic Mechanisms

Use Zoloperone as a comparator compound to probe the relationship between low D2 receptor affinity (250 nM IC50) and reduced catalepsy liability, alongside its clozapine-like limbic selectivity in brain HVA studies, to define the molecular determinants of atypicality [1] [2].

Industry Contract Research Organization (CRO) Screening Panel Compound in Rodent Behavioral Batteries

Incorporate Zoloperone as a reference agent with a known ED50 (3.5 mg/kg p.o.) for CAR inhibition and a defined cataleptogenic threshold (≥30 mg/kg p.o.) to calibrate assays designed to identify novel antipsychotics with a wide safety margin between efficacy and motor side-effects [3].

In Vivo Pharmacological Interaction Study with Serotonergic and Cholinergic Agents

Employ Zoloperone as a polypharmacological probe in interactive pharmacology studies, taking advantage of its differentiated response to atropine (potentiation) and metergoline (potentiation) compared to haloperidol to map non-dopaminergic mechanisms of antipsychotic action [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zoloperone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.